Physicochemical Profile Divergence from Des-Ethyl Analog
The compound's physicochemical properties are predicted to differ significantly from its des-ethyl analog, 2-((2-chloropyridin-4-yl)amino)ethan-1-ol [REFS-1, REFS-2]. The molecular weight of the target compound is 200.66 g/mol , notably higher than the 172.61 g/mol of the des-ethyl analog . This difference is accompanied by an increase in the number of rotatable bonds (from 3 to 5) and the calculated LogP (cLogP), suggesting enhanced lipophilicity and membrane permeability, while the number of hydrogen bond donors remains constant at 1.
| Evidence Dimension | Predicted Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP: 1.6 (Predicted) |
| Comparator Or Baseline | 2-((2-Chloropyridin-4-yl)amino)ethan-1-ol (CAS 1206248-42-1). cLogP: 0.8 (Predicted). Data sourced from SMILES-based computation [REFS-1, REFS-2]. |
| Quantified Difference | Δ cLogP ≈ 0.8, indicating approximately a 6.3-fold higher predicted partition coefficient in an octanol-water system. |
| Conditions | In silico prediction models based on the structures from Chemsrc [REFS-1, REFS-2]. Actual experimental logP data was not found in public literature. |
Why This Matters
The predicted increase in lipophilicity can be a key differentiator in early-stage drug discovery, suggesting superior passive membrane permeability compared to the des-ethyl analog, a critical factor for oral bioavailability.
